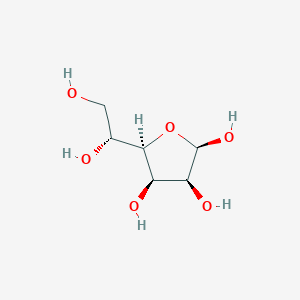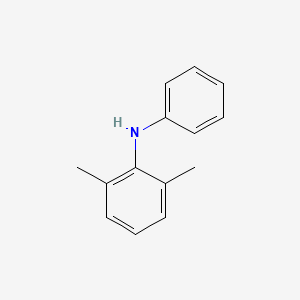
N-(2,4-Dinitrophenyl)benzamide
Übersicht
Beschreibung
N-(2,4-Dinitrophenyl)benzamide: is an organic compound with the molecular formula C13H9N3O5 It is characterized by the presence of a benzamide group attached to a 2,4-dinitrophenyl moiety
Wirkmechanismus
Target of Action
N-(2,4-Dinitrophenyl)benzamide is a complex compound that interacts with various targetsIt is chemically related to 2,4-dinitrophenol, which is known to target pentaerythritol tetranitrate reductase in enterobacter cloacae .
Mode of Action
It is known that 2,4-dinitrophenol, a related compound, uncouples oxidative phosphorylation, which is a critical process in cellular metabolism . This uncoupling disrupts the normal balance of the biochemical processes in cells.
Biochemical Pathways
Related compounds like 2,4-dinitrophenol are known to affect oxidative phosphorylation , a crucial pathway in cellular metabolism. This process is responsible for the production of ATP, the primary energy currency of the cell.
Pharmacokinetics
It is known that 2,4-dinitrophenol exhibits significant nonlinear pharmacokinetics, attributed to nonlinear plasma protein binding and nonlinear partitioning into liver and kidney .
Result of Action
It can be inferred from related compounds that its action could lead to disruption of normal cellular metabolic processes due to its potential to uncouple oxidative phosphorylation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: N-(2,4-Dinitrophenyl)benzamide can be synthesized through a nucleophilic substitution reaction. One common method involves the reaction of 2,4-dinitroaniline with benzoyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired product after purification .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: N-(2,4-Dinitrophenyl)benzamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitro groups on the phenyl ring make the compound susceptible to nucleophilic attack, leading to substitution reactions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Condensation Reactions: The compound can participate in condensation reactions with aldehydes and ketones to form hydrazones.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in an appropriate solvent.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Condensation: Brady’s reagent (2,4-dinitrophenylhydrazine in methanol and sulfuric acid) is commonly used.
Major Products:
Nucleophilic Substitution: Substituted benzamides.
Reduction: Amino derivatives of benzamide.
Condensation: 2,4-dinitrophenylhydrazones.
Wissenschaftliche Forschungsanwendungen
N-(2,4-Dinitrophenyl)benzamide has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential antimicrobial and antiviral properties.
Industry: Utilized in the development of new materials and chemical processes.
Vergleich Mit ähnlichen Verbindungen
2,4-Dinitrophenol: Shares the dinitrophenyl group but lacks the benzamide moiety.
N-(2-Hydroxy-4-nitrophenyl)benzamide: Similar structure but with a hydroxyl group instead of a nitro group, exhibiting different chemical reactivity and biological activity.
Uniqueness: N-(2,4-Dinitrophenyl)benzamide is unique due to the presence of both the benzamide and dinitrophenyl groups, which confer distinct chemical and biological properties
Eigenschaften
IUPAC Name |
N-(2,4-dinitrophenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O5/c17-13(9-4-2-1-3-5-9)14-11-7-6-10(15(18)19)8-12(11)16(20)21/h1-8H,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPNCHZUNVKDURU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80341069 | |
| Record name | N-(2,4-Dinitrophenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80341069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41214-79-3 | |
| Record name | N-(2,4-Dinitrophenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80341069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


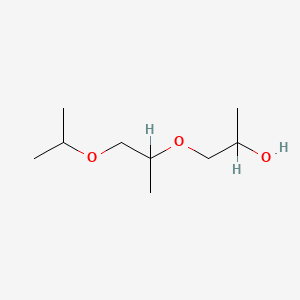

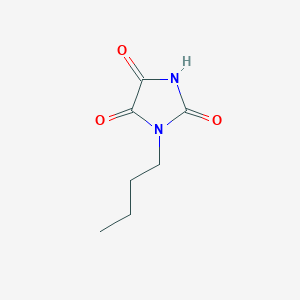
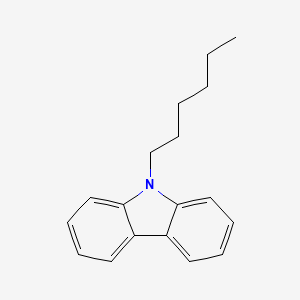
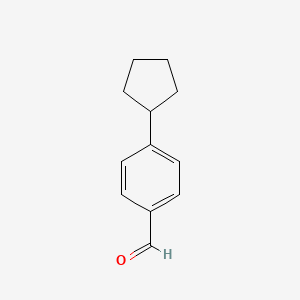
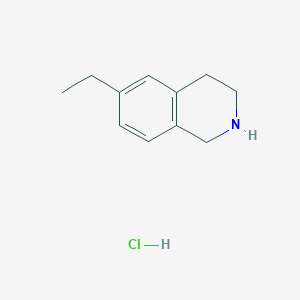
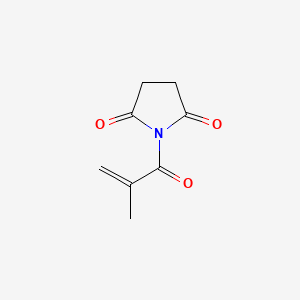
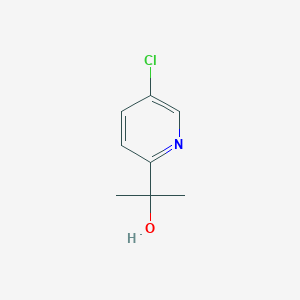


![8-Bromopyrido[3,4-d]pyridazine](/img/structure/B3052346.png)

